8-Methylquinoline-3-carboxamide
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Overview
Description
8-Methylquinoline-3-carboxamide is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, industrial chemistry, and synthetic organic chemistry. The compound this compound has garnered attention due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
The synthesis of 8-Methylquinoline-3-carboxamide can be achieved through several synthetic routes. One common method involves the condensation of 2-chloro-8-methylquinoline-3-carbaldehyde with appropriate amines. This reaction typically requires the presence of a base and is carried out under reflux conditions . Another approach involves the use of Friedländer synthesis, where aniline derivatives react with carbonyl compounds in the presence of acidic or basic catalysts .
Industrial production methods often employ transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
8-Methylquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carboxamide group to an amine group using reducing agents like lithium aluminum hydride.
Major products formed from these reactions include quinoline derivatives with modified functional groups, which can exhibit different biological activities.
Scientific Research Applications
8-Methylquinoline-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-Methylquinoline-3-carboxamide varies depending on its application. In medicinal chemistry, it often targets specific enzymes or receptors. For example, as a CETP inhibitor, it binds to the CETP enzyme, preventing the transfer of cholesteryl esters and thereby increasing high-density lipoprotein (HDL) levels . In anticancer research, it induces apoptosis in cancer cells by modulating pathways involving caspases and Bcl-2 family proteins .
Comparison with Similar Compounds
8-Methylquinoline-3-carboxamide can be compared with other quinoline derivatives such as:
Quinoline-3-carboxamide: Lacks the methyl group at the 8-position, which can influence its biological activity and chemical reactivity.
2-Chloro-8-methylquinoline-3-carboxamide: Contains a chlorine atom at the 2-position, which can enhance its antimicrobial properties.
8-Methylquinoline-2-carboxamide: The carboxamide group is at the 2-position instead of the 3-position, affecting its binding affinity to biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological activities and synthetic applications.
Properties
Molecular Formula |
C11H10N2O |
---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
8-methylquinoline-3-carboxamide |
InChI |
InChI=1S/C11H10N2O/c1-7-3-2-4-8-5-9(11(12)14)6-13-10(7)8/h2-6H,1H3,(H2,12,14) |
InChI Key |
BRRAAVRHYYQTFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C=N2)C(=O)N |
Origin of Product |
United States |
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